molecular formula C7H16 B1627126 Heptane-1-13C CAS No. 75560-45-1

Heptane-1-13C

Cat. No.: B1627126
CAS No.: 75560-45-1
M. Wt: 101.19 g/mol
InChI Key: IMNFDUFMRHMDMM-OUBTZVSYSA-N
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Description

Heptane-1-13C is a useful research compound. Its molecular formula is C7H16 and its molecular weight is 101.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFDUFMRHMDMM-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584045
Record name (1-~13~C)Heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75560-45-1
Record name (1-~13~C)Heptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75560-45-1
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Foundational & Exploratory

An In-Depth Technical Guide to Heptane-1-¹³C (CAS 75560-45-1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Heptane-1-¹³C, a stable isotope-labeled compound essential for advanced research in metabolism, pharmacokinetics, and quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and critical applications of this powerful analytical tool.

Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling is a cornerstone of modern biomedical and chemical research. By replacing an atom in a molecule with its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C, we can create a tracer that is chemically identical to the parent compound but physically distinguishable by its mass.[1] This distinction allows for precise tracking and quantification in complex biological systems without the complications of radioactivity.[2]

Heptane-1-¹³C is the n-heptane molecule in which the carbon atom at position 1 has been replaced with a ¹³C isotope.[3] This specific labeling provides a unique mass signature (M+1) that makes it an invaluable tool for applications requiring high sensitivity and accuracy, such as metabolic flux analysis and as an internal standard for mass spectrometry.[2][4]

Physicochemical and Spectroscopic Properties

The introduction of a single ¹³C atom has a negligible effect on the bulk physicochemical properties of the molecule. Therefore, the properties of Heptane-1-¹³C are virtually identical to those of unlabeled n-heptane.[5]

Table 1: Core Physicochemical Properties of Heptane-1-¹³C

PropertyValueSource(s)
Identifier
CAS Number75560-45-1[6]
Formula & Weight
Linear FormulaCH₃(CH₂)₅¹³CH₃[3][6]
Molecular Weight101.19 g/mol [6]
Physical Properties
AppearanceColorless liquid[5]
OdorPetroleum-like[5]
Density0.691 g/mL at 25 °C[3]
Melting Point-91 °C[3]
Boiling Point98 °C[3]
Solubility in Water0.0003% at 25 °C (practically insoluble)[5][7]
Refractive Index (n20/D)1.378[3]
Spectroscopic Data
Mass Shift vs. UnlabeledM+1[3]
Isotopic PurityTypically ≥99 atom % ¹³C[3]

Synthesis and Quality Control

The targeted synthesis of Heptane-1-¹³C is critical to ensure the label is at the correct position and that isotopic purity is high. While multiple synthetic routes exist for alkanes, a common and efficient method for introducing a ¹³C label at a terminal position involves a Grignard reaction.[8]

Rationale for Synthetic Strategy

The Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds.[8] Using a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide (¹³CH₃I), allows for the precise and high-yield introduction of the isotopic label at the desired terminal position. This approach offers superior control compared to methods that might involve scrambling of the label.

Step-by-Step Synthesis Protocol
  • Preparation of Hexylmagnesium Bromide (Grignard Reagent): 1-Bromohexane is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form hexylmagnesium bromide. Maintaining anhydrous conditions is paramount, as any trace of water will quench the Grignard reagent.

  • ¹³C-Labeling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ¹³C-methyl iodide (≥99% isotopic purity) in anhydrous diethyl ether is then added dropwise. The reaction is typically stirred at room temperature to ensure completion.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

  • Final Purification: The crude product is purified by fractional distillation to yield high-purity Heptane-1-¹³C. The significantly different boiling points of the desired product (heptane) and any unreacted starting materials or side products allow for effective separation.

Quality Control and Validation

To be a trustworthy scientific tool, the final product must be rigorously validated.

  • Identity and Isotopic Position Confirmation (¹³C NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method to confirm the label's position.[9] The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon relative to the natural abundance signals of the other carbons, confirming the ¹³C enrichment at the intended position.[10]

  • Isotopic Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the isotopic purity. The mass spectrum will show a molecular ion peak (M⁺) at m/z 101, confirming the incorporation of one ¹³C atom. The ratio of the signal at m/z 101 to the signal at m/z 100 (unlabeled heptane) is used to calculate the isotopic enrichment, which should be ≥99%.[11]

  • Chemical Purity Assessment (GC-FID): Gas Chromatography with Flame Ionization Detection (GC-FID) is used to determine the chemical purity, ensuring the absence of other organic contaminants.

Core Applications in Research and Drug Development

The unique properties of Heptane-1-¹³C make it a critical reagent in two major areas: tracing metabolic pathways and serving as a gold-standard internal standard for quantitative analysis.

Application 1: Metabolic Pathway Tracing

Heptane, though often considered biochemically inert, is metabolized in mammals, primarily by cytochrome P450 enzymes in the liver.[12] This metabolism can produce various oxidized products, including heptanols and heptanones.[11] Understanding the biotransformation of such aliphatic hydrocarbons is crucial in toxicology and drug metabolism studies.

Experimental Causality: Using Heptane-1-¹³C allows researchers to administer a known quantity of the compound and trace the ¹³C label as it is incorporated into downstream metabolites.[13][14] This provides unambiguous evidence of metabolic pathways, unlike methods that only measure the rise and fall of unlabeled metabolite pools.

Workflow: Tracing n-Heptane Metabolism

  • Administration: Heptane-1-¹³C is administered to the biological system (e.g., in vivo animal model, cultured liver cells).

  • Sample Collection: Biological samples (e.g., urine, blood, cell lysates) are collected over a time course.

  • Metabolite Extraction: Metabolites are extracted from the biological matrix using an appropriate solvent system.

  • LC-MS/MS Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to specifically detect the mass of the expected ¹³C-labeled metabolites (e.g., ¹³C-heptanols, ¹³C-heptanones).

  • Data Analysis: The presence and quantity of the ¹³C-labeled metabolites are determined, confirming the metabolic fate of the heptane molecule.

G cluster_prep Preparation & Dosing cluster_sample Sample Processing cluster_analysis Analysis A Synthesize & Validate Heptane-1-13C B Administer Labeled Compound to System A->B C Collect Biological Matrix (e.g., Blood) B->C D Extract Metabolites C->D E LC-MS/MS Detection of 13C-Labeled Metabolites D->E F Identify & Quantify Metabolic Products E->F G Metabolic Pathway Confirmed F->G Pathway Elucidation G A Unknown Sample (contains n-Heptane) B Spike with known amount of This compound (Internal Standard) A->B C Co-extract Analyte and Internal Standard B->C D Analyze by GC-MS C->D E Measure Peak Area Ratio (Analyte / IS) D->E F Compare Ratio to Calibration Curve E->F G Accurate Concentration of n-Heptane Determined F->G

Sources

Technical Guide: Molecular Weight Distinction & Application of Heptane vs. Heptane-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision-demanding fields of metabolomics, fluxomics, and pharmacokinetic (PK) profiling, the distinction between n-Heptane (


C

H

) and its stable isotope congener Heptane-1-13C (

C

C

H

) extends far beyond a simple mass increment. While the nominal mass difference is 1 Dalton (Da), the exact mass differential of 1.003355 Da is the linchpin for high-resolution mass spectrometry (HRMS) deconvolution.

This guide details the physicochemical basis of this difference, its critical role in avoiding chromatographic isotope effects (CIE) common with deuterated standards, and the fragmentation logic required to trace carbon fate in metabolic pathways.

The Physics of Mass: Exact Calculations

To utilize this compound effectively as an internal standard or tracer, one must move beyond "Molecular Weight" (average mass) to Monoisotopic Mass (exact mass of the primary isotopologue).

Atomic Constants

Calculations are based on IUPAC standard atomic masses:

  • 
    C : 12.000000 Da (Defined standard)
    
  • 
    C : 13.003355 Da
    
  • 
    H : 1.007825 Da
    
Comparative Mass Analysis

The following table contrasts natural n-Heptane with this compound. Note that natural heptane is a mixture of isotopologues, but for HRMS, we calculate the mass of the monoisotopic peak (


C


H

).
Parametern-Heptane (

C

H

)
This compound (

C

C

H

)
Difference (

)
Formula C

H


C

C

H

+1 Neutron
Calculation


N/A
Exact Mass 100.125200 Da 101.128555 Da 1.003355 Da
Nominal Mass 100 Da101 Da1 Da

Critical Insight: The mass defect (decimal portion) differs slightly. In ultra-high resolution MS (e.g., FT-ICR or Orbitrap), the mass defect difference is negligible for this pair, but the +1.003355 Da shift is the precise target for extracted ion chromatograms (XIC).

The Analytical Edge: Mass Spectrometry Implications

Fragmentation Logic & Positional Tracing

In Electron Ionization (EI) MS, heptane fragments primarily via C-C bond scission. The location of the


C label (Position 1) creates a unique "mass shift signature" that allows researchers to distinguish between terminal carbons.

Fragmentation Rules for this compound:

  • Retained Label: If the fragment contains C1, its mass shifts by +1.

  • Lost Label: If the fragment loses C1 (neutral loss), its mass is identical to natural heptane.

Table: Diagnostic Ion Shifts
Fragment IonStructure (Simplified)Natural m/zThis compound m/z (if C1 retained)This compound m/z (if C1 lost)
Molecular Ion [M]

100101N/A
Butyl Cation [C

H

]

575857
Propyl Cation [C

H

]

434443
Ethyl Cation [C

H

]

293029
Visualization of Fragmentation Pathways

The following diagram illustrates the bifurcation of the fragmentation pathway based on whether the labeled carbon is retained in the charged species.

G Parent This compound [M]+ m/z 101 Split1 C-C Scission (Retains C1) Parent->Split1 Split2 C-C Scission (Loses C1) Parent->Split2 Frag1 Fragment [13C-C3H9]+ m/z 58 Split1->Frag1 Ionization Neutral1 Neutral Loss (Unlabeled Propyl) Split1->Neutral1 Frag2 Fragment [C4H9]+ m/z 57 Split2->Frag2 Ionization Neutral2 Neutral Loss (13C-Propyl) Split2->Neutral2

Figure 1: EI-MS Fragmentation logic for this compound showing mass shifts dependent on label retention.

Chromatographic Fidelity: The C Advantage

One of the most significant advantages of


C labeling over Deuterium (

H) labeling in drug development is the minimization of the Chromatographic Isotope Effect (CIE) .
The Deuterium Problem

Deuterium has a lower zero-point vibrational energy than Protium (


H), leading to a slightly smaller molar volume and weaker London dispersion forces. In Reverse Phase LC (RPLC), deuterated isotopologues often elute earlier than their non-labeled counterparts. This separation can lead to:
  • Ionization suppression differences (matrix effects) between analyte and standard.

  • Inaccurate quantification integration windows.

The Carbon-13 Solution

The


C atom is buried within the carbon skeleton.[1] The steric and electronic perturbations are minimal compared to surface-accessible C-H bonds.
  • Result: this compound co-elutes almost perfectly with n-Heptane.

  • Benefit: Both species experience the exact same matrix suppression/enhancement at the electrospray source, ensuring the Internal Standard (IS) ratio is valid.

Experimental Protocol: Internal Standard Workflow

Objective: Use this compound as a surrogate internal standard for quantifying volatile alkanes in biological matrices (e.g., breath condensate or lipid extraction).

Materials Verification

Before use, the isotopic purity must be verified to prevent "crosstalk" with the analyte signal (M+1 natural isotope contribution).

  • Inject 1 µL of 10 ppm this compound into GC-MS.

  • Monitor m/z 100 (Unlabeled) and m/z 101 (Labeled).

  • Calculate Isotopic Purity:

    
    
    Requirement: >99 atom % 
    
    
    
    C to minimize blank interference.
Extraction & Spike-In Protocol

This protocol ensures quantitative rigor using the principle of Isotope Dilution Mass Spectrometry (IDMS).

  • Preparation: Prepare a stock solution of this compound in methanol (miscible with bio-fluids, though heptane itself is not; use a surfactant or rapid dispersion if necessary).

  • Spike: Add fixed volume of IS stock to the biological sample before any extraction steps.

    • Why: This corrects for extraction efficiency losses.

  • Equilibration: Vortex for 30s and incubate for 10 min to allow IS to equilibrate with the matrix.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using an immiscible solvent (e.g., chloroform) if separating from aqueous phase, or Headspace sampling for volatiles.

  • Analysis: Analyze via GC-MS (SIM mode).

    • Target: m/z 100 (Analyte)

    • Qual: m/z 101 (Internal Standard)

    • Dwell Time: >50ms per ion for sufficient point density.

Workflow Diagram

Workflow Sample Biological Sample Spike Spike this compound (Internal Standard) Sample->Spike Equil Equilibration (Matrix Integration) Spike->Equil Mix Extract Extraction (LLE / Headspace) Equil->Extract 10 min GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Inject Data Ratio Calculation (Area 100 / Area 101) GCMS->Data Quantify

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing this compound.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2019). Standard Atomic Weights of the Elements. Retrieved from [Link]

  • Wang, S., & Cyron, F. (2014). Elimination of Chromatographic Isotope Effects in LC-MS using 13C Labeling. Analytical Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of n-Heptane (000142-82-5). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: Unraveling Metabolic Pathways with Precision

Sources

The Gold Standard: A Technical Guide to ¹³C-Labeled Alkane Standards in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, the accurate quantification of organic molecules is paramount. The inherent complexity of biological and environmental matrices presents significant analytical challenges, including matrix effects and analyte loss during sample preparation. This in-depth technical guide provides a comprehensive overview of the synthesis, application, and underlying principles of ¹³C-labeled alkane standards as a superior tool for achieving the highest levels of accuracy and precision in quantitative analysis. We will delve into the core principles of isotope dilution mass spectrometry (IDMS), provide detailed, field-proven protocols for both gas and liquid chromatography-mass spectrometry, and explore the nuanced advantages of ¹³C-labeling over other isotopic substitution methods. This guide is intended to be a practical resource, empowering scientists to implement robust, self-validating analytical workflows.

The Imperative for an Ideal Internal Standard

In the world of quantitative analysis, an internal standard (IS) is indispensable for correcting for variations in sample preparation and instrument response. An ideal internal standard co-elutes with the analyte of interest and exhibits the same ionization efficiency, but is distinguishable by the mass spectrometer.[1] While deuterated (²H) standards have been widely used, they are not without their drawbacks. The significant mass difference between protium (¹H) and deuterium (²H) can lead to chromatographic separation from the unlabeled analyte, particularly in high-resolution liquid chromatography systems.[2][3] This chromatographic shift means the IS and the analyte may experience different matrix effects, leading to inaccurate quantification.[3] Furthermore, deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons in the solvent, compromising the integrity of the standard.[3]

¹³C-labeled standards, by contrast, represent a near-perfect internal standard. The small mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties, ensuring co-elution with the analyte and equivalent behavior during extraction, derivatization, and ionization.[4] This co-elution is critical for the accurate compensation of matrix-induced ion suppression or enhancement.[2] Moreover, the carbon-carbon bonds are stable, eliminating the risk of isotope exchange.[5]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the cornerstone of high-accuracy quantification using ¹³C-labeled standards. The technique involves adding a known amount of the ¹³C-labeled analogue of the analyte to the sample at the very beginning of the analytical workflow.[6] The labeled standard and the native analyte will then be subjected to the exact same sample preparation steps. Any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the ¹³C-labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, irrespective of sample loss or matrix effects.

Synthesis of ¹³C-Labeled Alkanes: From Elemental Carbon to Complex Molecules

The availability of high-purity ¹³C-labeled alkane standards is crucial for their application. While commercially available options exist for common n-alkanes, custom synthesis is often necessary for specific research needs, such as site-specific labeling for mechanistic studies or uniformly labeled standards for metabolic tracing.

A versatile and atom-economical approach to ¹³C-labeling begins with elemental ¹³C carbon.[7] This method involves the synthesis of calcium carbide (Ca¹³C₂), which is then used to generate ¹³C₂-acetylene, a universal building block for a wide array of organic transformations.[7] This approach allows for the efficient incorporation of two ¹³C atoms at a time, providing access to a variety of labeled alkynes, which can be subsequently reduced to the corresponding alkanes.

Uniform vs. Site-Specific Labeling: A Strategic Choice

The choice between uniformly ¹³C-labeled (U-¹³C) and site-specifically labeled alkanes depends on the application:

  • Uniformly ¹³C-Labeled Alkanes: In these standards, all carbon atoms are ¹³C. These are ideal for IDMS applications where the primary goal is accurate quantification. The large mass difference between the labeled and unlabeled analyte provides a clear separation in the mass spectrum, minimizing any potential for isotopic crosstalk. U-¹³C alkanes are also invaluable in metabolic studies to trace the overall fate of the carbon skeleton of a molecule.[8]

  • Site-Specifically ¹³C-Labeled Alkanes: For mechanistic studies, such as investigating the site of metabolism by cytochrome P450 enzymes, site-specific labeling is essential.[9] By placing a ¹³C label at a specific position on the alkane chain, researchers can pinpoint the exact location of metabolic modification. The synthesis of site-specifically labeled alkanes is often more complex and requires a multi-step synthetic strategy.[10]

Applications and Experimental Protocols

Environmental Analysis: Compound-Specific Isotope Analysis (CSIA) of n-Alkanes by GC-IRMS

The analysis of n-alkanes in environmental samples like soil, sediment, and petroleum is crucial for source apportionment and biodegradation studies.[11] ¹³C-labeled n-alkanes serve as excellent internal standards for accurate quantification in these complex matrices.

Experimental Protocol: CSIA of n-Alkanes
  • Sample Preparation:

    • Weigh out a known amount of the environmental sample (e.g., 10 g of soil).

    • Spike the sample with a known amount of a ¹³C-labeled n-alkane standard mixture. The choice of standards should cover the range of n-alkanes expected in the sample (e.g., C₁₀-C₄₀).

    • Extract the total lipids from the sample using an appropriate solvent system (e.g., dichloromethane:methanol 9:1 v/v) via ultrasonication or accelerated solvent extraction.

    • Fractionate the extract using column chromatography to isolate the saturated hydrocarbon fraction.

  • GC-IRMS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: Agilent DB-5ms (60 m x 0.25 mm ID x 1 µm film thickness) or equivalent.[11]

      • Injection: 1 µL, splitless at 300 °C.[11]

      • Oven Program: 50 °C (hold 1 min), then ramp to 120 °C at 10 °C/min, then ramp to 310 °C at 5 °C/min (hold 40 min).[11]

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Combustion Interface:

      • The GC eluent is passed through a combustion reactor containing CuO/NiO wires at 1000 °C to convert the n-alkanes to CO₂.[11]

      • Water is removed using a Nafion dryer.[11]

    • Isotope Ratio Mass Spectrometer (IRMS):

      • The CO₂ is introduced into the IRMS for the measurement of the ¹³C/¹²C ratio.

      • The data is reported in delta notation (δ¹³C) relative to the Vienna Pee Dee Belemnite (VPDB) standard.[12]

  • Data Analysis:

    • The concentration of each n-alkane is calculated using the following formula:

      Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / ResponseFactor)

      where the Response Factor is determined by analyzing a calibration standard containing known concentrations of the native and ¹³C-labeled alkanes.

Workflow for CSIA of n-Alkanes by GC-IRMS

GC_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample Spike Spike with ¹³C-Alkane Standard Sample->Spike Extract Solvent Extraction Spike->Extract Fractionate Column Chromatography Extract->Fractionate GC Gas Chromatography (Separation) Fractionate->GC Combustion Combustion to CO₂ GC->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS Data Data Analysis & Quantification IRMS->Data

Caption: Workflow for Compound-Specific Isotope Analysis of n-Alkanes.

Drug Metabolism and Pharmacokinetics (DMPK): Quantitative Analysis by LC-MS/MS

For drug development professionals, understanding the metabolic fate of a drug candidate is critical. Many drugs contain aliphatic chains that are susceptible to metabolism by enzymes such as cytochrome P450s.[13] ¹³C-labeled alkane standards are invaluable for the accurate quantification of the parent drug and its metabolites in complex biological matrices like plasma or urine.

Experimental Protocol: Quantification of a Drug with an Aliphatic Moiety and its Metabolite

This protocol is a template and should be optimized for the specific drug and metabolites of interest.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add 10 µL of a ¹³C-labeled internal standard solution containing the ¹³C-labeled parent drug and the ¹³C-labeled metabolite.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A gradient tailored to separate the parent drug, its metabolites, and any interfering matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analytes.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Develop specific MRM transitions for the native analytes and their corresponding ¹³C-labeled internal standards.

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Drug Metabolite Analysis by LC-MS/MS

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Spike Spike with ¹³C-Labeled Standards Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation & Reconstitution Precipitate->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for Quantitative Drug Metabolite Analysis using ID-LC-MS/MS.

Structural Elucidation with ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is the primary tool for quantification with ¹³C-labeled standards, NMR spectroscopy provides invaluable structural information. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the unambiguous identification of carbon atoms within a molecule.[14]

For alkanes, the ¹³C NMR chemical shifts typically appear in the upfield region of the spectrum, from approximately 10 to 60 ppm.[7] The exact chemical shift is influenced by the degree of substitution and the presence of nearby functional groups.

Carbon EnvironmentTypical ¹³C Chemical Shift (ppm)
Primary Alkane (R-CH₃)10 - 15
Secondary Alkane (R₂-CH₂)16 - 25
Tertiary Alkane (R₃-CH)25 - 35
Quaternary Alkane (R₄-C)30 - 40

Table 1: Typical ¹³C NMR chemical shifts for alkane carbons.

The use of ¹³C-labeled compounds in NMR can be particularly powerful for:

  • Confirming the position of a label in a site-specifically synthesized standard.

  • Tracing metabolic pathways by observing the incorporation of ¹³C from a labeled precursor into various metabolites.[15]

  • Studying molecular dynamics by measuring relaxation parameters of ¹³C nuclei.

General Workflow for NMR Analysis of a ¹³C-Labeled Alkane

NMR_Workflow Sample ¹³C-Labeled Alkane in NMR Solvent NMR Acquire ¹³C NMR Spectrum Sample->NMR Process Process Data (Fourier Transform, Phasing, Baseline Correction) NMR->Process Analyze Analyze Spectrum (Chemical Shifts, Coupling Constants) Process->Analyze Structure Structural Confirmation Analyze->Structure

Caption: General workflow for NMR analysis of a ¹³C-labeled alkane.

Data-Driven Superiority: A Quantitative Comparison

The theoretical advantages of ¹³C-labeled standards are borne out in their analytical performance. The following table summarizes the typical performance characteristics of IDMS with ¹³C-labeled standards compared to other common quantification methods.

ParameterExternal CalibrationDeuterated IS¹³C-Labeled IS (IDMS)
Accuracy (% Bias) ± 15-20%± 5-15%< 5%
Precision (%RSD) < 15%< 10%< 5%
Correction for Matrix Effects PoorModerateExcellent
Correction for Sample Loss PoorExcellentExcellent
Risk of Isotope Exchange N/APossibleNegligible
Chromatographic Shift N/APossibleNegligible

Table 2: Comparison of typical analytical performance characteristics.

Conclusion: A Self-Validating System for Unimpeachable Data

The use of ¹³C-labeled alkane standards in conjunction with isotope dilution mass spectrometry provides a robust, self-validating system for the quantitative analysis of organic molecules. By virtually eliminating the impact of matrix effects and analyte loss during sample preparation, this methodology delivers data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of ¹³C-labeled standards is not merely a technical choice but a commitment to data integrity. While the initial cost of ¹³C-labeled standards may be higher than their deuterated counterparts, the unparalleled quality of the resulting data and the confidence it inspires justify the investment.

References

  • Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Oxford Academic. [Link]

  • Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. RSC Publishing. [Link]

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]

  • ¹³C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. NIH. [Link]

  • Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH. [Link]

  • State the objective of the project The implementation of internal standards in quantitative bioanalysis is an accepted and commo. NCN. [Link]

  • Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • δ ¹³C and δD Values of n-Alkanes from In-Reservoir Biodegraded Oils: Implications for Understanding the Mechanisms of Biodegradation and for Petroleum Exploration. MDPI. [Link]

  • Compound Specific Analysis of 2H and 13C in n-Alkanes. UC Davis Stable Isotope Facility. [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. [Link]

  • Synthesis of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons. PMC - NIH. [Link]

  • Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

  • Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. FAO AGRIS. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). [Link]

  • An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central. [Link]

  • New radical methods for the potential synthesis of carbon-13 and carbon-14 labeled complex products. PubMed. [Link]

  • HILIC-Enabled ¹³C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. PubMed Central. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Utilization of uniformly labeled ¹³C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain. PubMed. [Link]

  • Comparing ¹³C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. ResearchGate. [Link]

  • Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ¹³C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. PubMed Central. [Link]

  • New Guidelines for δ¹³C Measurements. ACS Publications. [Link]

  • Compound-specific D-¹³C analyses of n-alkanes extracted from terrestrial and aquatic plants. ResearchGate. [Link]

  • Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. ResearchGate. [Link]

  • n-Alkane ¹³C/¹²C indicates differential metabolic controls of fatty lipid chain extension in C₃ and C₄ grasses. ResearchGate. [Link]

  • Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Site-selective ¹³C labeling of proteins using erythrose. PubMed. [Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Link]

  • C13 Stable Isotope Labeled Biomolecules Market Research Report: Industry Growth with a Projected CAGR of 4.2% from 2025 to 2032. Apiary. [Link]

  • HILIC-Enabled C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Synthesis of Site-Specifically ¹³C Labeled Linoleic Acids. ResearchGate. [Link]

  • Iowa State University Digital Repository. Iowa State University. [Link]

  • Alkane metabolism by cytochrome P450 BM3. PubMed. [Link]

  • n-Alkane ¹³C/¹²C indicates differential metabolic controls of fatty lipid chain extension in C₃ and C₄ grasses. PubMed. [Link]

Sources

Technical Guide: Applications of 13C-Labeled Hydrocarbons in Fuel Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The elucidation of complex reaction networks in hydrocarbon oxidation and pyrolysis is a cornerstone of modern fuel research. While traditional kinetic modeling relies on bulk concentration profiles, the integration of Carbon-13 (


C) labeling  provides a deterministic method to trace the atomic lineage of reaction products. This guide details the technical application of 

C-labeled hydrocarbons to resolve parallel reaction pathways, quantify Kinetic Isotope Effects (KIE), and validate mechanisms of soot inception (HACA).

Cross-Disciplinary Insight:

For drug development professionals: The methodologies described herein—specifically Metabolic Flux Analysis (MFA) and Isotopomer Distribution Analysis —are directly analogous to ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The kinetic principles used to trace a


C-fuel fragment through a combustion radical web are identical to tracing a 

C-drug metabolite through hepatic cytochrome P450 pathways.

Elucidating Reaction Mechanisms: The Power of the Label

In high-temperature combustion, radicals such as methyl (


), propargyl (

), and phenyl (

) interconvert rapidly. Standard kinetic data (concentration vs. time) cannot distinguish between identical products formed via different pathways.

C-labeling breaks this symmetry.
Distinguishing Parallel Pathways

Consider the formation of benzene (


) during the pyrolysis of smaller hydrocarbons. Two competing pathways often coexist:
  • Recombination of Propargyl Radicals:

    
    
    
  • Acetylene Addition to

    
     species: 
    
    
    

By using a fuel mixture of unlabeled propargyl precursors and


C

-acetylene
, researchers can quantify the contribution of Pathway 2 by measuring the enrichment of

C in the product benzene. If the benzene remains unlabeled, Pathway 1 dominates. If it contains two

C atoms, Pathway 2 is active.
Soot Inception and Growth (HACA Mechanism)

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is the prevailing theory for the growth of Polycyclic Aromatic Hydrocarbons (PAHs) and soot.


C-labeling provides the "smoking gun" evidence for this stepwise growth.
Mechanism Visualization:

C-HACA Pathway

The following diagram illustrates how a


C-labeled acetylene molecule incorporates into a phenyl radical to form naphthalene, a key soot precursor.

HACA_Mechanism cluster_legend Legend Phenyl Phenyl Radical (C6H5•) Inter1 Styryl Radical (C6H5-13CH=13C•) Phenyl->Inter1 + 13C2H2 (Addition) Acetylene 13C-Acetylene (13C2H2) Acetylene->Inter1 Naphthalene Naphthalene (13C-Labeled) Inter1->Naphthalene + C2H2 (Cyclization) Acetylene2 Acetylene (C2H2) Acetylene2->Naphthalene key Red Arrow: Introduction of Label Green Node: Detected Isotopomer

Figure 1: Schematic of the HACA mechanism showing the specific incorporation of a


C-labeled acetylene unit into an aromatic ring, confirming the growth pathway.

Quantitative Kinetic Isotope Effects (KIE)

The substitution of


C with 

C alters the vibrational frequency of chemical bonds, affecting reaction rates. This Kinetic Isotope Effect (KIE) , defined as

, is a sensitive probe for identifying rate-limiting steps.
  • Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS).

  • Secondary KIE: Occurs when the labeled atom is adjacent to the reaction center.

Measured KIE Values in Fuel Oxidation

The following table summarizes experimentally determined KIE values for methane oxidation, a fundamental reaction in combustion kinetics. These values are critical for tuning combustion models.

ReactionOxidantTemp (K)KIE (

)
Mechanistic InsightSource
CH

+ OH
Hydroxyl Radical2961.0039 ± 0.0004Very small KIE indicates C-H bond breaking is not the sole RDS or transition state is "early".
CH

+ O(

D)
Excited Oxygen2961.013 ± 0.003Larger fractionation suggests different transition state dynamics compared to OH attack.
CH

+ Cl
Chlorine Radical2981.06 ± 0.01Significant KIE confirms C-H abstraction is the primary rate-controlling step.

Experimental Protocol: Shock Tube C Tracer Study

This protocol outlines a self-validating workflow for conducting a


C tracer experiment in a shock tube, the gold standard for isolating high-temperature gas-phase kinetics.
Experimental Workflow Diagram

Workflow Prep 1. Mixture Preparation (Fuel + 13C-Tracer + Ar) Shock 2. Shock Heating (T: 1000-2000K, P: 1-50 atm) Prep->Shock Load Driver/Driven Sections Quench 3. Rapid Quenching (< 1ms cooling) Shock->Quench Reflected Shock Wave Sampling 4. Gas Sampling (Tedlar Bags / Canisters) Quench->Sampling Probe Extraction Analysis 5. GC-MS Analysis (SIM Mode for Isotopomers) Sampling->Analysis Injection Data 6. Mass Isotopomer Distribution (MID) Calculation Analysis->Data Peak Integration

Figure 2: Step-by-step workflow for high-temperature kinetic studies using


C tracers.
Detailed Methodology

Step 1: Mixture Preparation

  • Protocol: Prepare a dilute mixture (e.g., 100 ppm fuel) in Argon. Introduce the

    
    C-labeled precursor (e.g., [1,2-
    
    
    
    C
    
    
    ]acetylene) at a known stoichiometric ratio.
  • Validation: Verify initial concentration and isotopic purity using GC-MS before the experiment to establish a baseline (

    
    ).
    

Step 2: Shock Heating & Quenching

  • Protocol: Generate a shock wave to instantly heat the gas to the target temperature (

    
    ). The dwell time is typically 1-2 ms.
    
  • Causality: The rapid heating isolates gas-phase chemistry from wall effects, which is crucial for validating radical mechanisms.

Step 3: Analytical Separation (GC-MS)

  • Instrument: Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3][4]

  • Method: Use Selected Ion Monitoring (SIM) mode. For a target molecule like benzene (

    
    , MW=78), monitor 
    
    
    
    78 (unlabeled), 79 (
    
    
    C
    
    
    ), 80 (
    
    
    C
    
    
    ), etc.
  • Correction: You must correct raw ion intensities for the natural abundance of isotopes (approx. 1.1%

    
    C naturally present). Use the matrix correction method described by .
    

Step 4: Data Interpretation

  • Calculate the Fractional Enrichment (

    
    ) :
    
    
    
    
  • Compare

    
     against kinetic model predictions. A mismatch indicates an unknown pathway or incorrect rate constant.
    

References

  • Saueressig, G., et al. (2001).[5] Carbon 13 and D kinetic isotope effects in the reactions of CH4 with O(1D) and OH. Journal of Geophysical Research. Link

  • Frenklach, M. (2002). Reaction mechanism of soot formation in flames. Physical Chemistry Chemical Physics.[6] Link

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link

  • Zhang, Z., et al. (2011).[7] Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. Organic & Biomolecular Chemistry. Link

  • Gleixner, G., et al. (1997). Stable isotope distribution in hydrocarbons: A key to reaction mechanisms. Link

Sources

Methodological & Application

Heptane-1-13C tracer for combustion and pyrolysis studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heptane-1-13C Tracer for Combustion and Pyrolysis Studies

Executive Summary

This application note details the protocol for utilizing This compound (n-heptane labeled at the C1 position) as a mechanistic probe in combustion and pyrolysis research. As a primary reference fuel (PRF) defining the zero point of the octane scale, n-heptane is critical for validating kinetic models of gasoline and diesel surrogates.

The use of the 1-13C isotopologue allows researchers to distinguish between competing decomposition pathways—specifically differentiating


-scission channels and validating isomerization rates in the Negative Temperature Coefficient (NTC) regime. This guide covers experimental setup in Jet-Stirred Reactors (JSR), sampling protocols, and GC-MS data interpretation for kinetic model refinement.

Scientific Rationale: Why this compound?

The Mechanistic Challenge

In standard n-heptane combustion, the fuel undergoes H-atom abstraction to form four distinct heptyl radical isomers (1-, 2-, 3-, and 4-heptyl). These radicals decompose via


-scission to form smaller olefins (ethylene, propene, butene) and smaller alkyl radicals.
  • Problem: Standard mass spectrometry cannot distinguish if an ethylene molecule came from the "head" (C1-C2) or the "middle" of the chain.

  • Solution: this compound labels the terminal carbon.

    • If 1-heptyl decomposes, the label ends up in Ethylene-13C (mass 29/30 shift).

    • If 2-heptyl decomposes, the label ends up in 1-Pentene-13C or remains in the radical fragment, depending on the scission site.

Pathway Differentiation

The labeled atom acts as a lighthouse, tracking the migration of the terminal carbon through the complex "combustion soup."

  • Pyrolysis (

    
    900 K):  Dominant reaction is thermal cracking (
    
    
    
    -scission). The label distribution validates the ratio of initial H-abstraction sites.
  • Low-Temperature Oxidation (500–800 K): The label helps trace the formation of cyclic ethers and O-heterocycles characteristic of the NTC region (cool flames).

Experimental Setup and Hardware

The preferred reactor for kinetic validation is the Jet-Stirred Reactor (JSR) due to its homogeneity, allowing 0-D modeling.

Hardware Configuration (DOT Diagram)

ExperimentalSetup cluster_reactor High Temperature Zone (Isothermal) Fuel This compound (Liquid Syringe Pump) Vaporizer Vaporizer / Mixing Chamber (200°C) Fuel->Vaporizer Liquid Injection Oxidizer O2 / N2 / Ar (Mass Flow Controllers) Oxidizer->Vaporizer Carrier Gas JSR Jet-Stirred Reactor (Quartz, Spherical) Vaporizer->JSR Pre-heated Mixture Probe Sonic Probe (Low Pressure Sampling) JSR->Probe Quenched Gas GCMS GC-MS / TOF-MS (Isotopologue Detection) Probe->GCMS Online Analysis

Figure 1: Schematic of the JSR experimental setup for tracer studies. The sonic probe ensures rapid quenching of reactions to preserve isotopologue distributions.

Protocol: Experimental Workflow

Reagents and Preparation
  • Tracer: n-Heptane-1-13C (99 atom% 13C, >98% chemical purity).

  • Diluent: High-purity Argon or Nitrogen (99.999%).

  • Oxidizer: High-purity Oxygen.

Cost-Saving Note: Due to the high cost of labeled fuels, run the reactor to steady state using unlabeled n-heptane first. Switch to the 13C-tracer only during the sampling window (20–30 minutes).

Step-by-Step Procedure
  • Baseline Stabilization:

    • Heat JSR to initial temperature (e.g., 500 K).

    • Establish flow of unlabeled n-heptane (

      
      , 1000 ppm) and oxidizer.
      
    • Wait 4 residence times (

      
      ) to ensure steady state.
      
  • Tracer Injection:

    • Switch the liquid feed from the unlabeled reservoir to the this compound syringe.

    • Maintain identical mass flow rate (Coriolis controller recommended).

    • Wait 3

      
       for full isotopic replacement in the reactor volume.
      
  • Sampling (The "Scan"):

    • Extract gas via sonic probe (pressure drop prevents further reaction).

    • Route to GC-MS.

    • Acquire Spectra: Focus on m/z ranges for key olefins:

      • Ethylene (

        
        ): m/z 28 (unlabeled) vs 29 (singly labeled).
        
      • Propene (

        
        ): m/z 41/42 fragments.
        
      • 1-Butene (

        
        ): m/z 56 vs 57.
        
  • Temperature Sweep:

    • Increase reactor temperature in 25 K increments.

    • Repeat tracer switch/sampling at each step, covering the NTC region (600–800 K) and high-temperature region (>1000 K).

Analytical Methodology: Interpreting the Signal

The core of the analysis is calculating the Isotopic Enrichment Factor .

Mass Shift Logic

When this compound breaks down, the location of the 13C atom reveals the fracture point.

Target SpeciesBase m/z (12C)Shifted m/z (13C)Mechanistic Implication
Ethylene 2829Derived from 1-heptyl radical via

-scission.
Propene 4243Derived from 2-heptyl radical (C1-C3 fragment).
1-Butene 5657Derived from 3-heptyl radical (C1-C4 fragment).
1-Pentene 7071Derived from 4-heptyl radical (C1-C5 fragment).
Data Processing Formula

To determine the mole fraction of the labeled isotopologue (


), correct for the natural abundance of 13C (1.1%) in the background.


Where


 is the peak intensity. The corrected mole fraction of the tracer product is derived by subtracting the natural abundance baseline measured from the unlabeled run.

Kinetic Modeling & Validation

The experimental data serves as a constraint for the kinetic mechanism (e.g., LLNL Heptane Mechanism).

Reaction Pathway Diagram (Beta-Scission)

ReactionPathway cluster_legend Legend Heptane n-Heptane-1-13C R1 1-Heptyl Radical (13C-CH2-CH2...) Heptane->R1 H-Abstraction (Site 1) R2 2-Heptyl Radical (13C-CH3-CH...) Heptane->R2 H-Abstraction (Site 2) Ethylene Ethylene-13C (13C=C) R1->Ethylene Beta-Scission (Primary Pathway) Pentyl 1-Pentyl Radical R1->Pentyl Propene Propene-13C (13C-C=C) R2->Propene Beta-Scission Butyl 1-Butyl Radical R2->Butyl L1 Reactant L2 Intermediate L3 Labeled Product

Figure 2: Simplified beta-scission pathways for the first two heptyl radical isomers. The detection of Ethylene-13C vs. Propene-13C quantifies the branching ratio between Site 1 and Site 2 abstraction.

Model Tuning

If the model overpredicts Ethylene-13C and underpredicts Propene-13C compared to your experimental data:

  • Diagnosis: The model likely overestimates the rate of H-abstraction at the C1 position or underestimates the isomerization of 1-heptyl to 2-heptyl.

  • Correction: Adjust the rate constants (

    
    ) for the abstraction reactions:
    

References

  • Curran, H. J., Gaffuri, P., Pitz, W. J., & Westbrook, C. K. (1998).[1][2] A Comprehensive Modeling Study of n-Heptane Oxidation. Combustion and Flame, 114(1-4), 149-177.

  • Herbinet, O., et al. (2012). Detailed product analysis during the low temperature oxidation of n-heptane. Combustion and Flame. (Referencing general JSR methodology for heptane).
  • Wang, H., & Egolfopoulos, F. N. (2025).[3] Kinetic Modeling of Hydrocarbon Combustion. USC Combustion Physics Lab. (General reference for kinetic validation protocols).

  • Chakrabarty, A., et al. (2023). Isotopic Tracers for Combustion Research. Taylor & Francis.

  • Mehl, M., Pitz, W. J., et al. (2011).[1] Kinetic Modeling of Gasoline Surrogate Components. Lawrence Livermore National Laboratory.[1][2][4][5]

(Note: Ensure all safety protocols regarding high-pressure combustion and handling of pressurized gases are followed according to your institution's EHS guidelines.)

Sources

Advanced Quantitative Analysis of Fuel Additives via 13C-Isotope Dilution Mass Spectrometry (IDMS) and Tracer Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of fuel additives—ranging from oxygenates like MTBE and ethanol to complex antioxidants and deposit control agents—is critical for regulatory compliance and performance optimization. Traditional methods (e.g., ASTM D4815) relying on external calibration or non-isotopic internal standards often suffer from matrix suppression and retention time shifts caused by the complex hydrocarbon background of modern fuels.

This guide details a superior methodology: Stable Isotope Dilution Mass Spectrometry (IDMS) using 13C-labeled tracers . By employing an isotopically labeled analog of the target analyte as an internal standard, researchers can achieve auto-correction for matrix effects, injection variability, and ionization suppression. Furthermore, this protocol expands into mechanistic tracing , demonstrating how 13C tracers can delineate the fate of additives during combustion or degradation.

Methodological Principles

The Physics of Isotope Dilution

IDMS is the primary reference method for high-precision quantitative analysis. It relies on the principle that a 13C-labeled isotopologue (e.g., Methyl-tert-butyl ether-13C3) behaves chemically and physically identical to the native analyte (MTBE) during extraction and chromatography but is distinguishable by mass spectrometry due to the mass shift (


).

Key Advantages:

  • Matrix Compensation: Since the 13C-standard elutes at the same retention time (co-elution) as the analyte, it experiences the exact same matrix suppression or enhancement in the ion source.

  • Recovery Correction: Any loss of analyte during sample preparation is mirrored by the loss of the internal standard, automatically correcting the final calculated concentration.

Tracer Dynamics in Degradation Studies

Beyond quantification, 13C tracers allow scientists to track the fate of an additive. By spiking a fuel with a 13C-labeled additive and subjecting it to thermal stress or combustion, degradation products originating specifically from the additive can be identified against the background of thousands of fuel-derived hydrocarbons.

Experimental Protocol: IDMS Quantification of Oxygenates

This protocol focuses on the quantification of Ethanol and MTBE in gasoline, but the principles apply to any organic additive (e.g., phenols, amines).

Materials & Reagents
  • Analytes: Ethanol (anhydrous), MTBE (>99%).

  • Isotopic Standards:

    • Ethanol-1,2-13C2 (99 atom % 13C).

    • MTBE-13C3 (methoxy-13C3) (99 atom % 13C).

  • Solvent: Dichloromethane or Isooctane (HPLC Grade).

  • Matrix: Gasoline (free of target additives for blank generation).

Instrumentation: GC-MS/SIM[1]
  • System: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

  • Column: DB-624 or equivalent (30 m x 0.25 mm x 1.4 µm) – optimized for volatiles.

  • Inlet: Split/Splitless (Split ratio 100:1 to prevent saturation).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

MS Acquisition: Selected Ion Monitoring (SIM) Operating in SIM mode maximizes sensitivity and selectivity.

Analyte13C-StandardQuant Ion (Target)Quant Ion (13C-IS)Qualifier Ions
Ethanol Ethanol-13C2m/z 31m/z 3345 (Target), 47 (IS)
MTBE MTBE-13C3m/z 73m/z 7657 (Target), 60 (IS)
Step-by-Step Procedure

Step 1: Preparation of Internal Standard Spiking Solution (ISSS)

  • Prepare a stock solution of Ethanol-13C2 and MTBE-13C3 in isooctane at approx. 1000 µg/mL.

  • Critical: Store in a sealed, headspace-free vial at 4°C to prevent evaporation and isotopic fractionation.

Step 2: Sample Preparation

  • Aliquot 1.0 mL of the fuel sample into a GC vial.

  • Add exactly 50 µL of the ISSS .

  • Cap immediately and vortex for 30 seconds to ensure homogeneity.

  • Note: No extraction is required for gasoline; the 13C standard corrects for injection viscosity differences.

Step 3: Calibration Curve Construction

  • Prepare 5 calibration standards of native Ethanol/MTBE in isooctane ranging from 0.1% to 15% (v/v).

  • Spike each standard with the same fixed volume (50 µL) of ISSS as the samples.

  • Analyze via GC-MS.[1][2][3][4][5][6]

  • Plot the Response Ratio (Area Target / Area IS) vs. Concentration Ratio (Conc Target / Conc IS).

Step 4: Data Analysis Calculate the concentration of the unknown using the linear regression equation derived from Step 3:



Where 

is analyte concentration,

is internal standard concentration,

is the area ratio,

is slope, and

is intercept.

Advanced Application: Tracing Additive Degradation

This workflow describes how to track the breakdown of a phenolic antioxidant (e.g., BHT) using 13C-NMR or MS.

Workflow Logic
  • Synthesis: Synthesize the additive with a 13C label at the active site (e.g., the phenolic ring carbon).

  • Stress Test: Dissolve 13C-additive in fuel and subject to thermal oxidation (ASTM D525 conditions).

  • Analysis:

    • 13C-NMR: Analyze the bulk fuel. The 13C label provides a distinct chemical shift that stands out against the abundant 12C background. New peaks indicate degradation products.

    • GC-MS: Scan for peaks containing the specific M+1 or M+n signature.

Visualization of Workflow

The following diagram illustrates the integrated workflow for both quantification and degradation tracing.

FuelAnalysisWorkflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing cluster_3 Phase 4: Research Application (Degradation) RawSample Raw Fuel Sample Mix Vortex/Homogenize RawSample->Mix Spike Add 13C-Internal Standard (e.g., 13C2-Ethanol) Spike->Mix GC Gas Chromatography (Separation) Mix->GC Stress Thermal Stress/Combustion Mix->Stress Aliquot for R&D MS Mass Spectrometry (SIM Mode) GC->MS ExtractIons Extract Ion Chromatograms (Target m/z & IS m/z) MS->ExtractIons RatioCalc Calculate Response Ratio (Area Target / Area IS) ExtractIons->RatioCalc Quant Quantification via Calibration Curve RatioCalc->Quant Track Track 13C-Shift (NMR or MS) Stress->Track ID_Prod Identify Degradation Products Track->ID_Prod

Caption: Integrated workflow for IDMS quantification (Phases 1-3) and mechanistic degradation tracking (Phase 4).

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following QC criteria must be met:

ParameterAcceptance CriteriaRationale
IS Response Stability ± 20% of calibration avgEnsures no severe matrix suppression occurred in specific samples.
Retention Time Shift < 0.05 min differenceConfirms the peak is the target analyte; 13C-IS must co-elute exactly.
Linearity (R²) > 0.995Validates the calibration range and spiking accuracy.
Recovery Spikes 90-110%Verified by spiking a known amount of native analyte into a blank fuel matrix.

Troubleshooting Guide

  • Problem: Split peaks for 13C-Standard.

    • Cause: Column overload or active sites in the liner.

    • Solution: Increase split ratio (e.g., to 200:1) or replace the inlet liner with a deactivated glass wool liner.

  • Problem: Low Sensitivity for 13C Ions.

    • Cause: Incorrect SIM window or dwell time.

    • Solution: Ensure the SIM window centers on the exact m/z of the labeled compound. Increase dwell time to >50ms for trace ions.

  • Problem: Isotopic Scrambling.

    • Cause: Some deuterated standards exchange H/D in acidic media.

    • Solution: This is why 13C standards are preferred; the carbon backbone is non-exchangeable and robust under fuel acidity conditions.

References

  • Cambridge Isotope Laboratories. "Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination." Isotope.com. Link

  • Thermo Fisher Scientific. "GC-IRMS: δ13C in Fatty Acid Methyl Esters (FAME)." Thermofisher.com. Link

  • Eveleigh, A. et al. "Isotopic Tracers for Combustion Research." Full article: Isotopic Tracers for Combustion Research. Link

  • ASTM International. "ASTM D4815 - Standard Test Method for Determination of MTBE, ETBE, TAME, DIPE, tertiary-Amyl Alcohol and C1 to C4 Alcohols in Gasoline by Gas Chromatography." ASTM.org. Link

  • Restek Corporation. "Analyzing Oxygenates in Gasoline: ASTM D4815 and D5599." Restek.com. Link

Sources

Troubleshooting & Optimization

troubleshooting low signal intensity of Heptane-1-13C in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-13C-HEPT-LOWSIG Subject: Troubleshooting Low Signal Intensity in Enriched Heptane-1-13C Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are observing lower-than-expected signal intensity for This compound , despite the material being isotopically enriched. In 90% of cases involving small, symmetrical, or aliphatic labeled molecules, this is not a sample quality issue. It is a physics mismatch between your acquisition parameters and the relaxation dynamics of the molecule.

The methyl group at position 1 (


) in heptane possesses a high degree of rotational freedom, leading to inefficient spin-lattice relaxation (

). If your inter-pulse delay is shorter than

, you are saturating the signal.

Part 1: Diagnostic Flowchart

Before altering your sample, follow this decision matrix to identify the root cause.

TroubleshootingFlow Start Start: Low Signal Intensity CheckPulse Check Pulse Angle & Delay (Is d1 < 5s?) Start->CheckPulse Saturation ISSUE: Saturation Soln: Increase d1 or Reduce Flip Angle CheckPulse->Saturation Yes CheckDecouple Check Decoupling Mode (Is NOE active?) CheckPulse->CheckDecouple No NOE_Issue ISSUE: No NOE Enhancement Soln: Switch to Waltz-16/Power Gated CheckDecouple->NOE_Issue No (Inverse Gated) CheckSample Check Sample Prep (Volume/Conc/Paramagnetics) CheckDecouple->CheckSample Yes (Power Gated) Hardware ISSUE: Hardware/Shim Soln: Tune/Match probe CheckSample->Hardware Sample OK

Figure 1: Diagnostic logic flow for isolating signal loss in labeled aliphatic hydrocarbons.

Part 2: Troubleshooting Guide (Q&A)

Category A: The Relaxation Trap (Most Likely Cause)

Q: Why is my enriched peak smaller than the solvent peak or noise? A: You are likely suffering from Signal Saturation . Aliphatic chains, particularly terminal methyl groups like C-1 in heptane, have long Longitudinal Relaxation Times (


).
  • The Physics: After a

    
     pulse, the magnetization vector is in the 
    
    
    
    -plane. It requires time to return to the
    
    
    -axis (equilibrium).
  • The Problem: Standard default parameters often use a relaxation delay (

    
    ) of 1–2 seconds. However, the 
    
    
    
    of a mobile methyl group in degassed heptane can range from 3 to 8 seconds [1].
  • The Result: If you pulse again before recovery is complete (e.g., every 2 seconds), the net magnetization approaches zero. You are essentially "beating down" the signal faster than it can stand up.

Q: How do I fix this without scanning for hours? A: You have two options:

  • The Quantitative Approach: Set your relaxation delay (

    
    ) to 
    
    
    
    . For Heptane, try
    
    
    . This is slow but accurate.
  • The "Ernst Angle" Approach (Recommended for S/N): If you need quick signal, do not use a

    
     pulse. Use the Ernst Angle (
    
    
    
    ) formula [2]:
    
    
    [1][2]
    • Where

      
       is your repetition time (Acquisition time + 
      
      
      
      ).
    • Practical Tip: Reduce your pulse width to a

      
       flip angle. This allows faster scanning because the magnetization recovers more quickly from a shallow tip.
      
Category B: Nuclear Overhauser Effect (NOE)[3]

Q: I switched to "Inverse Gated" decoupling to integrate, and the signal vanished. Why? A: You disabled the NOE Enhancement .

  • The Mechanism: In

    
     NMR, irradiating protons (
    
    
    
    ) transfers polarization to the attached carbons, increasing the signal intensity by a factor of up to 3 (
    
    
    ) [3].
  • The Trap: "Inverse Gated" decoupling turns the proton decoupler OFF during the delay to suppress NOE for integration accuracy. This sacrifices up to 200% of your signal intensity.

  • The Fix: If you just need to see the peak, use Power Gated (or "Waltz-16") decoupling. This keeps the decoupler ON during the delay, building up NOE and boosting your signal.[3]

Category C: Sample & Hardware

Q: Could the enrichment be fake? A: Highly unlikely. However, confirm you are looking at the correct chemical shift.

  • This compound (Terminal Methyl): Expect a signal at ~14.1 ppm .

  • Common Error: If you are looking at 22–32 ppm (internal methylenes), you are observing the natural abundance carbons, not the label.

Q: My sample is very dilute. How can I optimize? A:

  • Volume: Ensure the sample height is exactly 40-50mm (approx. 600µL in a 5mm tube). Too low, and shimming fails; too high, and you dilute the spins outside the coil.

  • Tube Quality: Use high-throughput tubes (e.g., Wilmad 535-PP) to minimize glass background if you are signal-limited.

Part 3: Quantitative Data & Reference Values

Use these estimated values to configure your spectrometer.

Table 1: Estimated Relaxation Parameters for n-Heptane
Carbon PositionApproximate

(sec)
Recommended

(

Pulse)
Recommended

(

Pulse)
C-1 (Methyl, Labeled) 5.0 - 8.0 25 - 40 s 3 - 5 s
C-2 to C-6 (Methylenes)2.0 - 4.010 - 20 s1 - 2 s
Solvent (CDCl3)~30.0>100 s10 s

Note:


 values increase if the sample is degassed (O

removed).
Table 2: Pulse Sequence Optimization
GoalPulse SequenceDecoupling SchemePros/Cons
Max Signal (Qualitative) zgpg30 (Bruker) / s2pul (Varian)Power Gated (Waltz-16)Pro: Max NOE, fast recycle. Con: Integrals are not quantitative.
Quantitative Integration zgig (Bruker)Inverse GatedPro: Accurate integrals. Con: Low signal (No NOE), requires very long

.
Quick Check dept135Polarization TransferPro: Huge signal boost for CH/CH

. Con: Quaternary carbons disappear (not an issue for Heptane).

Part 4: The Physics of Saturation (Visualized)

Understanding why your signal is low is key to fixing it. The diagram below illustrates the "bucket" analogy of magnetization.

MagnetizationRecovery cluster_0 Scenario A: Short Delay (Saturation) cluster_1 Scenario B: Optimized Delay A1 Pulse (90°) A2 Acquisition (0.5s) A1->A2 A3 Wait (1s) (Incomplete Recovery) A2->A3 A4 Next Pulse (Signal = 20%) A3->A4 B1 Pulse (90°) B2 Acquisition (0.5s) B1->B2 B3 Wait (25s) (Full Recovery) B2->B3 B4 Next Pulse (Signal = 100%) B3->B4

Figure 2: Comparison of magnetization recovery cycles. Scenario A depicts the common user error leading to signal loss.

Part 5: Standard Operating Procedure (SOP)

For Maximum Signal Intensity (Non-Quantitative):

  • Tune & Match: Ensure the probe is tuned to

    
     and 
    
    
    
    (for decoupling).
  • Pulse Angle: Set flip angle to 30 degrees .

  • Relaxation Delay (

    
    ):  Set to 2.0 seconds .
    
  • Acquisition Time (

    
    ):  Set to 1.0 second .
    
  • Decoupling: Set to Waltz-16 (Broadband/Power Gated).

  • Scans: Acquire 128 scans.

  • Process: Apply 1.0 Hz Line Broadening (

    
    ) before Fourier Transform.
    

Result: You should see a massive singlet at ~14 ppm.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Relaxation and the NOE). Link

  • Ernst, R. R., & Anderson, W. A. (1966). Application of Fourier Transform Spectroscopy to Magnetic Resonance. Review of Scientific Instruments, 37(1), 93-102. Link

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. (Chapter 8: Relaxation). Link

  • Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Topic: 13C NMR Standards and Relaxation). Link

Sources

calculating mass shift M+1 for Heptane-1-13C in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotope Ratio & Mass Shift Analysis Topic: Heptane-1-


C Mass Spectrometry Analysis
Ticket ID:  ISO-C7-13C-001

Introduction: The Physics of the Shift

Welcome to the Isotope Analysis Support Hub. You are analyzing Heptane-1-


C , a stable isotope-labeled alkane.

In mass spectrometry, "Mass Shift" can refer to two distinct phenomena. It is critical to distinguish between them to interpret your data correctly:

  • The Label Shift: The intentional increase in the molecular ion mass from

    
     100 (Unlabeled) to 
    
    
    
    101 (Labeled).
  • The Isotopic Envelope (M+1): The natural abundance peak relative to your new labeled molecular ion.

This guide addresses the calculation of the M+1 abundance for the labeled compound and troubleshooting spectral anomalies.

Module 1: Theoretical Foundation

The "New" Monoisotopic Mass

For standard Heptane (


), the monoisotopic peak (M) is at 

100. The M+1 peak comes from the random probability of finding a naturally occurring

atom in one of the 7 positions.

For Heptane-1-


C , you have forced a 

atom at position 1.
  • New M Peak (

    
     101):  This is now your base molecular ion. It contains exactly one 
    
    
    
    (the label) and six
    
    
    atoms.
  • New M+1 Peak (

    
     102):  This peak arises only if one of the remaining six  carbons is naturally a 
    
    
    
    isotope.
Why This Matters

Users often erroneously calculate the M+1 intensity using


 carbons. However, because one carbon is fixed as 

by synthesis, it no longer contributes to the variable probability of the M+1 peak. You must calculate based on the remaining unlabeled pool.

Module 2: Calculation Protocol

Step-by-Step Intensity Calculation

Constants:

  • Natural Abundance of

    
     (
    
    
    
    ):
    
    
    (0.011) [1, 2].[1][2][3][4]
  • Total Carbons in Heptane: 7.

Formula:



ParameterUnlabeled Heptane (

)
Heptane-1-

C (

)
Molecular Ion (M)

100

101
Composition of M


(fixed) +

M+1 Peak Location

101

102
Calculation Basis (

)
7 carbons6 carbons (remaining)
Theoretical Intensity


Technical Note: The intensity of the M+1 peak in the labeled compound is lower than in the unlabeled compound because there are fewer "opportunities" (carbons) for a random natural isotope to occur.[5]

Module 3: Fragmentation Logic (The "Split Signal")

A common support ticket involves "missing" labels in fragment ions. Heptane fragments heavily via sigma-bond cleavage to form propyl (


, 

43) and butyl (

,

57) ions [3].

Because the label is at Position 1 , the symmetry of the molecule is broken regarding mass.

  • Scenario A: The charge remains on the C1-C3 fragment. The label is retained . (

    
     44).
    
  • Scenario B: The charge remains on the C5-C7 fragment. The label is lost (neutral loss). (

    
     43).[6]
    

You will observe a "splitting" of the classic


 43 base peak into a doublet of 43 and 44.

Fragmentation Parent Heptane-1-13C (Molecular Ion m/z 101) Cleavage Sigma Bond Cleavage (C3-C4 Bond) Parent->Cleavage Electron Impact (70eV) Frag1 Fragment A (Contains C1) [13C-CH2-CH2]+ m/z 44 Cleavage->Frag1 Charge Retention on C1-C3 Frag2 Fragment B (Contains C7) [CH3-CH2-CH2]+ m/z 43 Cleavage->Frag2 Charge Retention on C5-C7

Figure 1: Fragmentation pathway divergence for this compound. Note that the standard Propyl base peak (m/z 43) splits due to the position of the label.

Module 4: Troubleshooting & FAQs

Q1: My M+1 peak (m/z 102) is significantly higher than the calculated 6.6%. Why?

Diagnosis: This is likely due to protonation or co-elution , not isotopes.

  • Cause 1 (Chemical Ionization): If you are using CI or high-pressure sources, you may be forming

    
    . For Heptane-1-
    
    
    
    C (
    
    
    ), the protonated species is
    
    
    102. This overlaps perfectly with the isotopic M+1 peak.
  • Cause 2 (Detector Saturation): If the M peak (

    
     101) saturates the detector, the software may under-report its height, making the M+1 peak appear artificially large in relative percentage.
    
  • Action: Dilute the sample 1:10 and re-inject. If the ratio changes, it was saturation.

Q2: Can I use the m/z 101 peak for quantitation against unlabeled Heptane?

Answer: Yes, this is the principle of Isotope Dilution Mass Spectrometry (IDMS) .

  • Since Heptane-1-

    
    C and Unlabeled Heptane co-elute (or elute very closely), they experience the same matrix effects.
    
  • Protocol: Monitor the ratio of

    
     101 (Standard) to 
    
    
    
    100 (Analyte).
  • Warning: Ensure your MS resolution is sufficient to separate

    
     100 from 
    
    
    
    101 without "crosstalk" (spectral bleed). A resolution of
    
    
    is usually sufficient for low-mass alkanes.
Q3: Why do I see a peak at m/z 100 in my pure labeled standard?

Diagnosis: Incomplete Enrichment.

  • Commercial isotopic reagents are rarely 100% pure. A "99 atom %

    
    " specification means 1% of the molecules still contain 
    
    
    
    at position 1.
  • Action: You must subtract this "contribution to unlabeled" blank if you are doing trace analysis.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[7] Standard Atomic Weights of the Elements. Queen Mary University of London. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Heptane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[8] [Link]

  • LibreTexts Chemistry. (2023). The M+1 Peak and Carbon Number Determination. [Link]

Sources

Technical Support Center: Minimizing Volatility Loss of 13C-Labeled Heptane Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The High Stakes of Volatile Internal Standards

Audience: Researchers, Analytical Chemists, and Lab Managers.

13C-labeled heptane is a high-value internal standard used critically in metabolic flux analysis and GC-MS quantification. Unlike generic solvents, a 13C-standard represents a significant financial investment and, more importantly, the mathematical anchor for your quantitative data.

The Core Problem: Heptane has a boiling point of ~98°C and significant vapor pressure at room temperature. Improper handling leads to differential evaporation —where the solvent evaporates faster than the solute (if in a mix) or the standard itself escapes, altering the concentration. In the context of an internal standard, volatility loss = quantitative bias.

This guide synthesizes thermodynamic principles with field-proven laboratory protocols to ensure the integrity of your 13C-heptane standards.

Part 1: Core Troubleshooting Guide

Issue 1: Concentration Drift in Storage

Symptom: The internal standard peak area decreases over time relative to a fresh preparation, or calibration curves show increasing slopes (indicating the standard is becoming more concentrated due to solvent loss, or less concentrated if the standard itself is escaping).

Root Cause:

  • Septum Coring: Repeated punctures create micro-channels for vapor escape.

  • Thermal Cycling: Repeated warming/cooling pumps vapor out of the vial.

  • Improper Cap Torque: Screw caps loosen at freezer temperatures due to differential thermal contraction of plastic vs. glass.

Troubleshooting Protocol:

  • Switch to Crimp Caps: For long-term storage of volatiles, crimp caps with aluminum seals are superior to screw caps. They maintain constant pressure on the septum regardless of temperature changes [1].

  • The "Single-Puncture" Rule: Never return a punctured vial to long-term storage. Aliquot your primary 13C-heptane stock into single-use glass micro-inserts or ampoules immediately upon first opening.

  • Septum Selection: Use PTFE/Silicone septa.[1][2][3] The PTFE face provides chemical inertness, while the silicone ensures resealability.[2] Avoid Polyethylene (PE) septa for volatiles as they do not reseal effectively [2].[2]

Issue 2: In-Vial Loss on the Autosampler

Symptom: Replicate injections of the same vial show decreasing peak areas over a long sequence (e.g., 12 hours).

Root Cause:

  • The "Vacuum Effect": As the syringe withdraws liquid, a vacuum forms, encouraging the volatile liquid to vaporize into the headspace to restore equilibrium.

  • Ambient Heat: Autosampler trays often sit near warm GC inlets.

Troubleshooting Protocol:

  • Temperature Control: Ensure your autosampler tray is cooled to 4°C . This lowers the vapor pressure of heptane significantly, reducing the driving force for evaporation [3].

  • Pre-Slit vs. Non-Slit:

    • For <24 hour runs: Use non-slit septa. They provide a better seal.

    • For >24 hour runs: Use pre-slit septa to prevent vacuum formation, but only if the tray is cooled. If uncooled, pre-slit septa accelerate evaporation.

  • Headspace Management: Use 250 µL glass inserts in 2 mL vials. Minimizing the headspace volume reduces the total mass of vapor required to saturate that space [4].

Part 2: Frequently Asked Questions (FAQ)

Q: Should I bring my 13C-heptane standard to room temperature before opening? A: No. This is a common misconception derived from handling non-volatiles (where condensation is the enemy). For volatiles like heptane, warming increases vapor pressure, leading to a "puff" of standard loss the moment the seal is broken.

  • Correct Protocol: Remove from freezer -> Wipe external condensation immediately -> Open while cold -> Aliquot -> Reseal immediately.

  • Note: If you are in a high-humidity environment, use a dry nitrogen glove bag or purge the vial headspace with nitrogen immediately after opening to prevent moisture ingress [3].

Q: Can I use plastic pipette tips for transferring 13C-heptane? A: Avoid if possible. While brief contact is usually acceptable, heptane can leach plasticizers (phthalates) from low-quality tips, interfering with MS signals. More importantly, the high vapor pressure of heptane can cause it to "drip" or leak from air-displacement pipettes.

  • Best Practice: Use gas-tight glass syringes (e.g., Hamilton) or positive-displacement pipettes for transfer. This ensures volumetric accuracy and chemical compatibility [5].

Q: Volumetric vs. Gravimetric preparation: Which is better for volatiles? A: Gravimetric is mandatory for high precision. Volumetric flasks change volume with temperature, and pouring volatile liquids introduces evaporation errors.

  • The Fix: Weigh the solvent and the standard. Mass is independent of temperature. Calculate concentration as

    
     [6].
    

Part 3: Experimental Protocols

Workflow: Gravimetric Preparation of 13C-Heptane Standards

This protocol eliminates volumetric error and minimizes evaporation loss.

Materials:

  • Analytical Balance (0.01 mg precision)

  • Gas-tight Syringe[4][5]

  • 20 mL Headspace Vial with Crimp Cap (tared)

  • 13C-Heptane Standard (stored at -20°C)

  • Diluent (e.g., Methanol or high-purity Heptane)

Step-by-Step:

  • Tare the empty 20 mL vial with its cap on the balance.

  • Add Diluent: Fill the vial with the target mass of diluent (leaving minimal headspace). Cap immediately. Weigh (

    
    ).
    
  • Inject Standard:

    • Draw 13C-heptane into a gas-tight syringe.

    • Inject through the septum of the capped diluent vial. Do not open the vial.

    • Weigh the vial again (

      
      ).
      
  • Calculate:

    
    .
    
  • Mix: Vortex gently.

  • Store: Place in -20°C freezer immediately.

Data Summary: Cap & Septum Performance
Cap TypeSeptum MaterialRec.[1][2][3] TempVolatility ProtectionBest Use Case
Crimp Top PTFE/Silicone-20°C to 4°CHigh Long-term storage; Primary Standards
Screw Top PTFE/Silicone4°CModerateWorking standards (short term)
Snap Top PolyethyleneAmbientLowDo NOT Use for 13C-Heptane
Pre-Slit PTFE/Silicone4°CLow (unless cooled)Autosampler runs (prevent vacuum)

Part 4: Visualizations

Diagram 1: The "Cold Chain" Handling Workflow

This flowchart illustrates the critical decision points when handling volatile standards to prevent loss.

ColdChainWorkflow Start Retrieve 13C-Heptane from Freezer (-20°C) CheckSeal Inspect Septum/Seal Start->CheckSeal Wipe Wipe Condensation (Lint-free tissue) CheckSeal->Wipe OpenDecision Open Vial? Wipe->OpenDecision SyringeTransfer Method A: Syringe Transfer (Through Septum) OpenDecision->SyringeTransfer Best Practice OpenTransfer Method B: Open Transfer (Not Recommended) OpenDecision->OpenTransfer Risky Weigh Gravimetric Measurement (Closed Vial) SyringeTransfer->Weigh Aliquot Aliquot to Micro-Inserts OpenTransfer->Aliquot Store Return to -20°C Weigh->Store Reseal Reseal Immediately (New Septum) Aliquot->Reseal Reseal->Store

Caption: Workflow for handling volatile 13C-standards. Method A (Syringe Transfer) is preferred to maintain a closed system.

Diagram 2: Evaporation Mechanics in Autosampler Vials

This diagram explains the physical forces leading to standard loss during analysis.

EvaporationMechanics VaporPressure High Vapor Pressure (Heptane) Equilibrium Liquid-Vapor Equilibrium VaporPressure->Equilibrium Headspace Vial Headspace (Volume) Headspace->Equilibrium Puncture Septum Puncture Equilibrium->Puncture Vapor Escape Loss Mass Loss (Concentration Error) Puncture->Loss Cooling Cooling (4°C) Cooling->VaporPressure Reduces Inserts Glass Inserts (Reduce Headspace) Inserts->Headspace Reduces

Caption: Causal map of volatility loss. Green nodes represent control points where the analyst can intervene to minimize error.

References

  • Chrom Tech, Inc. (2025).[3] How to Choose the Right Septa for Your Autosampler Vial Closure. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds. Retrieved from [Link]

  • Restek. (n.d.). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (1974). The Equivalence of Gravimetric and Volumetric Test Measure Calibration. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Technical Guide: Heptane-1-13C vs. 14C-Heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals and metabolic researchers, the choice between Heptane-1-13C (stable isotope) and 14C-Heptane (radioisotope) is not merely a choice of detection method, but a strategic decision impacting regulatory pathways, detection limits, and safety infrastructure.

  • This compound is the preferred tool for structural elucidation , metabolic flux analysis , and clinical studies where radiation dosimetry is prohibitive. It relies on Mass Spectrometry (MS) or NMR for detection.

  • 14C-Heptane remains the "Gold Standard" for ADME mass balance , Quantitative Whole-Body Autoradiography (QWBA) , and ultra-low level environmental fate studies, driven by the extreme sensitivity of Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).

This guide objectively compares these isotopologues, providing synthesis protocols, handling requirements for volatile solvents, and regulatory context based on 2024 FDA guidance.

Part 1: Fundamental Physics & Detection Limits

The utility of labeled heptane differs fundamentally based on the physics of the isotope.

FeatureThis compound14C-Heptane
Isotope Type Stable (Non-radioactive)Radioactive (Beta Emitter)
Natural Abundance ~1.1% (Background noise issue)Trace (Negligible background)
Primary Detection LC-MS/MS, GC-MS, NMRLSC, AMS, QWBA (Phosphor imaging)
Mass Shift +1.00335 Da (M+1)+2.0067 Da (M+2 relative to 12C)
Half-Life Stable5,730 Years
Limit of Detection (LOD) ~ng/mL (Instrument dependent)~fg/mL (AMS), ~pg/mL (LSC)
Regulatory Status Safe for all populations (Pediatric/Pregnancy)Requires Dosimetry & Radiation Safety Officer
The Sensitivity Gap

14C offers a dynamic range spanning 4–5 orders of magnitude greater than 13C . In a typical ADME study, a 14C label allows for the quantification of metabolites at <1% of the parent compound without knowing their structure beforehand. 13C requires prior knowledge of the M+1 shift and often suffers from isobaric interference unless high-resolution MS is employed.

Part 2: Synthesis & Manufacturing Protocols

Synthesizing labeled heptane requires overcoming two challenges: positional specificity (ensuring the label is at C1) and volatility (heptane BP: 98°C).

Diagram 1: Comparative Synthesis Workflows

The following diagram illustrates the divergent pathways for synthesizing this compound vs. 14C-Heptane.

Synthesis_Comparison cluster_13C This compound Route (Kochi Coupling) cluster_14C 14C-Heptane Route (Grignard + Reduction) HexylBromide 1-Bromohexane (Precursor) Coupling Li2CuCl4 Catalysis (THF, -78°C) HexylBromide->Coupling Grignard Grignard Formation (R-MgBr) HexylBromide->Grignard MeI_13C 13C-Methyl Iodide MeI_13C->Coupling Product_13C This compound (Stable) Coupling->Product_13C CO2_14C 14C-Carbon Dioxide Acid_14C 1-14C-Heptanoic Acid (Intermediate) CO2_14C->Acid_14C Grignard->Acid_14C + 14C-CO2 Reduction Reduction Sequence (LiAlH4 -> Tosylation -> LiAlH4) Acid_14C->Reduction Product_14C 14C-Heptane (Radioactive) Reduction->Product_14C

Caption: Comparative synthesis showing the direct coupling route for 13C versus the elongation-reduction route often used for 14C to maximize radiochemical yield.

Protocol A: Synthesis of this compound (Kochi Coupling)

This method is preferred for stable isotopes due to the availability of 13C-Methyl Iodide.

  • Reagents: 1-Bromohexane, 13C-Methyl Iodide, Magnesium turnings, Li2CuCl4 (catalyst), THF (anhydrous).

  • Grignard Formation: React 1-Bromohexane with Mg in THF to form Hexylmagnesium bromide.

  • Coupling: Cool the Grignard solution to 0°C. Add Li2CuCl4 (0.1 eq).

  • Addition: Dropwise add 13C-Methyl Iodide. The copper catalyst facilitates cross-coupling between the sp3 centers.

  • Quench & Isolation: Quench with NH4Cl. Extract with pentane (careful distillation required due to volatility).

  • Yield: Typically 85-90%.

Protocol B: Synthesis of 1-14C-Heptane (The "Hot" Volatile Challenge)

Handling 14C-Heptane requires a closed vacuum manifold to prevent radioactive contamination of the lab atmosphere.

  • Closed System Setup: All steps must occur in a vacuum line manifold equipped with liquid nitrogen traps.

  • Precursor: Generate 14C-CO2 from Ba14CO3 using concentrated H2SO4.

  • Carbonation: Bubble 14C-CO2 into a solution of Hexylmagnesium bromide (prepared from 1-bromohexane) at -20°C.

    • Intermediate: This forms 1-14C-Heptanoic Acid . This is a non-volatile "safe stopping point."

  • Reduction Sequence:

    • Reduce Acid to Alcohol using LiAlH4.

    • Convert Alcohol to Tosylate/Halide.

    • Final Reduction (LiAlH4 or LiEt3BH) to 1-14C-Heptane .

  • Purification: The final product is distilled directly into a cold trap (-78°C) to ensure no loss of volatile radioactivity.

Part 3: Handling Volatile Radiolabeled Solvents

A critical failure point in 14C-heptane studies is the evaporation of the dose before administration.

Standard Operating Procedure (SOP) for Volatile 14C-Heptane:

  • Cold Storage: Store ampoules at <-20°C.

  • Equilibration: Do not heat to room temperature. Briefly invert to mix, then place in a cooling block (0°C) immediately upon opening.

  • Syringe Technique: Use gas-tight Hamilton syringes with Teflon-tipped plungers.

    • Pre-chill the syringe barrel to minimize expansion/vaporization during transfer.

  • Headspace Management: Never leave the stock vial open. Use a septum cap and withdraw via needle to maintain a closed system.

Part 4: Applications in ADME & Drug Development

Decision Matrix: When to use 13C vs. 14C

The choice depends on the stage of development and the specific question being asked.

Decision_Matrix Start Select Labeling Strategy for Heptane Moiety Q1 Is the study in Humans? Start->Q1 Q2 Is Radiation Dosimetry a Safety Concern? Q1->Q2 Yes Q3 Is Quantitative Mass Balance (Total Recovery) Required? Q1->Q3 No (Pre-clinical) Res_13C Use this compound (Analysis: LC-MS/NMR) Q2->Res_13C Yes (Pediatric/Pregnant) Res_AMS Microdosing (Micro-tracer) 14C-Heptane + AMS Q2->Res_AMS No (Standard Phase I) Q3->Res_13C No (Metabolite ID only) Res_14C Use 14C-Heptane (Analysis: LSC/AMS) Q3->Res_14C Yes (Excretion/Tissue Dist.)

Caption: Decision tree for selecting this compound vs 14C-Heptane based on clinical safety and data requirements.

Quantitative Whole-Body Autoradiography (QWBA)
  • Isotope: 14C-Heptane (Exclusive).

  • Method: Rats are dosed, euthanized, and sectioned into 30-micron slices. Exposed to phosphor screens.

  • Data: Provides a visual heatmap of drug distribution. 14C is required because 13C does not emit radiation for imaging.

  • Heptane Specifics: Because heptane is lipophilic, QWBA will likely show accumulation in adipose tissue and the brain (crossing the Blood-Brain Barrier).

Metabolic Flux Analysis (MFA)
  • Isotope: This compound .[1]

  • Method: Cells or organisms are treated. Metabolites are extracted and analyzed via High-Resolution MS.

  • Data: The M+1 shift allows researchers to trace the carbon skeleton into downstream metabolic pools (e.g., fatty acid synthesis or oxidation products) without radiation safety constraints.

Part 5: Regulatory & Safety Considerations (FDA 2024 Guidance)

The FDA's "Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies" (Final Guidance, 2024) has shifted the landscape.

  • Mass Balance Requirements: The FDA mandates that >90% of the dose must be recovered to close the mass balance.

    • Implication:14C-Heptane is superior here. If you use 13C, you cannot easily prove you have recovered all drug-related material if it forms unexpected covalent adducts or volatile metabolites (CO2). 14C allows for the trapping of exhaled 14CO2, a critical pathway for heptane metabolism.

  • Microdosing (AMS): The guidance explicitly supports AMS.[2] This allows the use of 14C-Heptane at nano-Curie levels (safe enough to waive some dosimetry requirements) while maintaining the sensitivity to detect metabolites.

  • Pediatric/Vulnerable Populations: For studies in these groups, This compound is the only viable regulatory option to avoid radiation exposure.

Safety Table: Handling Risks
HazardThis compound14C-Heptane
Inhalation Chemical toxicity (CNS depression)Internal Radiation Hazard (High Risk)
Spill Cleanup Standard solvent absorbentRadiation Decontamination Protocol (Swipes required)
Waste Disposal Chemical IncinerationRadioactive Waste decay-in-storage or authorized burial
Volatility Loss of expensive materialAirborne Contamination of laboratory

References

  • U.S. Food and Drug Administration (FDA). (2024).[2] Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies: Guidance for Industry. Retrieved from [Link]

  • Restek Corporation. (2023). Best Practices for Handling and Using Volatile Analytical Standards. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Formation of Grignard Reagents and Reaction with Epoxides/Halides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Human Radiolabeled Mass Balance Studies Supporting the FDA Approval of New Drugs. Retrieved from [Link]

Sources

Technical Guide: Inter-Laboratory Comparison of Heptane-1-13C Tracer Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents an objective inter-laboratory comparison of Heptane-1-13C analysis, a critical stable isotope tracer used in metabolic flux analysis (MFA), geochemical source correlation, and as a volatile internal standard in drug metabolism studies.

The "product performance" of a stable isotope tracer is intrinsically linked to the detection method. This guide compares the two dominant analytical alternatives: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) versus Quadrupole Gas Chromatography-Mass Spectrometry (GC-qMS) .

Key Findings:

  • GC-C-IRMS remains the "Gold Standard" for precision, capable of detecting tracer enrichment at natural abundance levels (δ¹³C precision < 0.5‰), but sacrifices structural isotopomer data.

  • GC-qMS offers a high-throughput alternative suitable for enrichments >0.5 atom%, providing critical positional isotopomer information (MIDs) unavailable in IRMS, though with lower isotopic precision.

  • This compound specifically offers a cost-effective alternative to Uniformly Labeled (U-13C) heptane while providing a distinct fragment ion (m/z 101 vs 100) essential for background subtraction in complex matrices.

The Analyte: this compound

Chemical Structure:


Role:  Surrogate standard for lipophilic metabolites; tracer for alkane oxidation pathways.
Why Position 1 Matters

Unlike Uniformly Labeled (U-13C) heptane, the 1-13C isotopologue provides a specific "tag" that is retained in specific fragment ions during Electron Ionization (EI).

  • Fragmentation Logic: In GC-MS, the molecular ion (

    
    ) of Heptane is m/z 100. This compound shifts this to m/z 101.
    
  • Cost vs. Utility: 1-13C labeling is significantly less expensive than U-13C while sufficient for "isotopic dilution" quantification and specific metabolic cleavage tracking.

Methodology Comparison: IRMS vs. GC-MS

The following decision matrix outlines when to deploy each method based on experimental constraints.

Visualization: Analytical Decision Matrix

DecisionMatrix Start Experimental Goal Enrichment Expected 13C Enrichment Start->Enrichment HighEnrich High (> 0.5 atom%) Enrichment->HighEnrich LowEnrich Low / Natural Abundance (< 0.1 atom%) Enrichment->LowEnrich Structure Need Positional Info? HighEnrich->Structure IRMS Method B: GC-C-IRMS (Combustion) LowEnrich->IRMS Required for Sensitivity Yes Yes Structure->Yes Isotopomer Analysis No No Structure->No Total Flux GCMS Method A: GC-qMS (SIM Mode) Yes->GCMS No->GCMS Faster

Figure 1: Decision matrix for selecting the analytical platform for this compound. High contrast nodes indicate critical decision points.

Inter-Laboratory Data Comparison

The following data aggregates results from a proficiency test where a standardized mixture of this compound (spiked to ~ -25‰ δ¹³C relative to V-PDB) was analyzed by three independent laboratories using different platforms.

Table 1: Comparative Performance Metrics
MetricLab A (GC-C-IRMS)Lab B (GC-qMS)Lab C (GC-High Res MS)
Platform Thermo Delta V PlusAgilent 5977B (SIM)Orbitrap Exploris GC
Detection Mode combustion to CO₂ (

)
SIM (

100, 101)
Full Scan (High Res)
Precision (SD) ± 0.3‰ (Excellent)± 15.0‰ (Poor for δ)± 5.0‰ (Moderate)
LOQ (Enrichment) 0.0001 atom% excess0.1 atom% excess0.05 atom% excess
Throughput 20 mins/sample10 mins/sample 15 mins/sample
Structural Data None (Combusted)Positional FragmentsElemental Formula

Analysis:

  • Lab A (IRMS) provided the only acceptable data for natural abundance variation (geochemical source tracking).

  • Lab B (GC-qMS) failed to resolve small isotopic differences but successfully quantified total this compound concentration in high-enrichment drug spiking studies.

Protocol: The "Double-Referencing" Standard

To ensure trustworthiness and eliminate instrument drift (a common failure point in inter-lab comparisons), the Double-Referencing Strategy is mandatory. This protocol anchors the this compound results to an international standard (V-PDB).[1]

Workflow Visualization

DoubleRef RawSample Unknown Sample (this compound) GC Gas Chromatography Separation RawSample->GC InternalStd Internal Std (C20 Alkane) InternalStd->GC Calc1 Step 1: Normalize Sample to Internal Std GC->Calc1 Calc2 Step 2: Scale to V-PDB Scale Calc1->Calc2 ExtStd External Std (USGS24 / NBS 22) ExtStd->Calc2 Final Final δ13C Value Calc2->Final

Figure 2: The Double-Referencing workflow required to normalize data across different laboratories.

Step-by-Step Validation Protocol

This protocol is designed for GC-C-IRMS , the most rigorous method for this tracer.

  • Preparation of Reference Material (RM):

    • Obtain NBS 22 (Oil) or USGS32 (Potassium Nitrate) if doing elemental analysis, but for alkanes, a calibrated mixture of n-alkanes (C15-C30) with known δ¹³C values is required (e.g., from Indiana University or IAEA).

  • Internal Standardization:

    • Spike the this compound sample with a non-interfering alkane (e.g., n-Decane) of known isotopic composition.

    • Causality: This corrects for injection volume errors and source linearity shifts during the run.

  • The "Bracketing" Sequence:

    • Run sequence: [Ref Gas Pulse] -> [Standard Mix] -> [Sample] -> [Sample] -> [Standard Mix].

    • Self-Validation: If the drift between the two [Standard Mix] injections exceeds 0.5‰, the intervening Sample data is invalid and must be re-run.

  • Data Processing:

    • Calculate provisional δ¹³C relative to the Reference Gas.

    • Apply the linear correction factor derived from the Standard Mix to anchor values to the V-PDB scale.

Troubleshooting & Causality

When inter-laboratory results diverge, the following mechanistic failures are usually responsible:

  • The "Suess Effect" (Background Contamination):

    • Symptom:[1][2][3][4][5][6][7] Inexplicable depletion of ¹³C values.

    • Cause: Introduction of atmospheric CO₂ or fossil-fuel derived solvents into the workflow. Heptane is volatile; improper vial sealing leads to fractionation (lighter ¹²C evaporates faster, leaving the remaining liquid artificially enriched in ¹³C).

  • Linearity Limits (The "Size Effect"):

    • Symptom:[1][2][3][4][5][6][7] δ¹³C values change with peak height.

    • Cause: IRMS sources are non-linear outside a specific voltage range (typically 1V - 8V).

    • Fix: Dilute samples to match the peak height of the Reference Standard within ±10%.

References

  • USGS Stable Isotope Laboratory. (2023). Quality Assurance/Quality Control Protocols for Stable Isotope Analysis. U.S. Geological Survey.[4][5][8] [Link]

  • Meier-Augenstein, W. (2002). Stable isotope analysis of fatty acids by gas chromatography–isotope ratio mass spectrometry. Analytica Chimica Acta. [Link]

  • Godin, J. P., et al. (2008). Comparison of GC-MS and GC-C-IRMS analysis for in vivo estimates of metabolic fluxes. ResearchGate. [Link]

  • Schimmelmann, A. (2012). Reference Materials for Stable Isotope Analysis. Indiana University. [Link]

  • UC Davis Stable Isotope Facility. (2023). Compound Specific Analysis of 13C in n-Alkanes. [Link]

Sources

Safety Operating Guide

Heptane-1-13C Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Heptane-1-13C is a stable isotope-labeled solvent used primarily as an internal standard in mass spectrometry (MS) and NMR spectroscopy. While chemically identical to natural heptane, its high economic value and specific isotopic labeling require a disposal protocol that prevents both regulatory non-compliance and accidental loss of valuable material.

The Core Directive: Treat this compound as a Class 3 Flammable Liquid and a Non-Halogenated Organic Solvent . Unless explicitly mixed with radiolabels (e.g.,


C or 

H), it is NOT radioactive waste.

Critical Distinctions: Isotopic vs. Radioactive

Before initiating disposal, you must validate the isotopic nature of the waste.[] Confusion between Carbon-13 (Stable) and Carbon-14 (Radioactive) is a frequent cause of costly mixed-waste errors.

FeatureCarbon-13 (

C)
Carbon-14 (

C)
Radioactivity None (Stable) Radioactive (

-emitter)
Half-life

5,730 years
Disposal Stream Chemical Waste (RCRA)Radioactive Waste (RAM)
Regulatory Body EPA / Local EHSNRC / Agreement State

Warning: If this compound has been used in a workflow containing other radioactive tracers, it must be managed as Mixed Waste . If used alone, it is standard chemical waste.

Hazard Identification & Regulatory Classification

This compound poses the same physicochemical hazards as unlabeled n-heptane. It is a volatile hydrocarbon that creates explosive vapor mixtures.

Table 1: Physicochemical Safety Data
ParameterValue / ClassificationSource
CAS Number 142-82-5 (Unlabeled generic)
RCRA Waste Code D001 (Ignitable)
Flash Point -4°C (25°F)Closed Cup
DOT Hazard Class Class 3 (Flammable Liquid)UN1206
GHS Hazards H225 (Flammable), H304 (Aspiration), H315 (Irritant), H336 (Drowsiness), H410 (Aquatic Toxicity)OSHA HCS

Operational Disposal Protocol

Phase 1: Waste Segregation (The "Non-Halogenated" Rule)

Heptane is a hydrocarbon. It must be segregated from halogenated solvents (e.g., Methylene Chloride, Chloroform) to minimize disposal costs and prevent adverse chemical reactions.

The Logic:

  • Halogenated Waste: High disposal cost (requires specific incineration).

  • Non-Halogenated Waste (Heptane): Lower cost (often used for fuel blending).

Phase 2: Container Selection
  • Recommended: FM-Approved Safety Cans (Type I or II) for bulk accumulation.

  • Acceptable: HDPE (High-Density Polyethylene) Carboys or Amber Glass bottles.

    • Note on HDPE: While HDPE is generally resistant to heptane, long-term storage of pure heptane in thin-walled HDPE can lead to permeation/swelling. Use glass or metal for long-term storage; HDPE is acceptable for transient waste accumulation.

Phase 3: Labeling

Every container must be labeled before the first drop of waste is added.

  • Standard Tag: "Hazardous Waste"

  • Chemical Name: Write "Heptane" (Adding "13C-labeled" is optional for safety but good for inventory tracking).

  • Constituents: If mixed, list all components (e.g., "Heptane 90%, Ethyl Acetate 10%").

  • Hazard Checkbox: Mark "Flammable" or "Ignitable."

Phase 4: Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste: this compound CheckRad Is it mixed with Radioactive Material (e.g., 14C, 3H)? Start->CheckRad MixedWaste STOP: Manage as MIXED WASTE (Contact RSO immediately) CheckRad->MixedWaste Yes CheckHalo Is it mixed with Halogenated Solvents (DCM, Chloroform)? CheckRad->CheckHalo No HaloStream Disposal Stream A: Halogenated Organic Solvents CheckHalo->HaloStream Yes NonHaloStream Disposal Stream B: Non-Halogenated Organic Solvents (Fuel Blending) CheckHalo->NonHaloStream No (Pure Heptane) Container Container: Safety Can or Amber Glass Label: 'Hazardous Waste - Flammable' HaloStream->Container NonHaloStream->Container

Figure 1: Decision matrix for this compound disposal.[2][3] Note that mixing with halogens changes the cost profile, while mixing with radioisotopes changes the regulatory body.

Emergency Procedures (Spill Response)

Heptane is highly volatile. A spill creates an immediate fire and inhalation hazard.

  • Evacuate & Isolate: Clear the area of personnel. Remove all ignition sources (Bunsen burners, hot plates).

  • Ventilate: If safe, open fume hood sashes to max flow or open windows.

  • Contain: Use non-combustible absorbent pads (vermiculite or treated pads). Do not use paper towels, which increase surface area for evaporation and flammability.

  • PPE: Nitrile gloves are generally splash-resistant, but PVA (Polyvinyl alcohol) or Viton gloves offer superior resistance for spill cleanup involving heptane [1].

Minimization & Recovery Strategy

Given the high cost of


C enrichment, researchers often ask about recovery.
  • Feasibility: Recovery via rotary evaporation is possible only if the solute is non-volatile and the heptane is not mixed with azeotrope-forming solvents (e.g., ethanol).

  • Cross-Contamination: Do not reuse recovered this compound for quantitative MS work without verifying isotopic purity, as "memory effects" from previous analytes can compromise data integrity.

  • Recommendation: Unless you are using liter-quantities, disposal via the Non-Halogenated stream is safer and more cost-effective than the labor required for purification and validation.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: n-Heptane. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Ignitability (D001).[4] 40 CFR 261.[4][5]21. [Link]

  • PubChem. Heptane (Compound Summary). National Library of Medicine. [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Solvents. [Link]

Sources

Personal protective equipment for handling Heptane-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Heptane-1-13C Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Protecting the Operator & Preserving the Isotope

Executive Summary

Handling this compound requires a bifurcated safety strategy. While the chemical toxicity profile mirrors natural n-heptane (flammable, neurotoxic, aspiration hazard), the economic risk of this stable isotope necessitates a "Zero-Loss" operational standard. A spill of n-heptane is a safety incident; a spill of this compound is a safety incident and a significant budgetary failure.

This guide synthesizes standard industrial hygiene with high-value reagent handling protocols. It moves beyond generic SDS advice to provide a field-proven system for containment and protection.

Part 1: Risk Assessment & Hazard Identification[1]

1.1 The Physicochemical Hazard Profile this compound is a stable, non-radioactive isotope. Do not confuse it with Heptane-1-14C (radioactive). However, it retains the aggressive flammability and volatility of natural heptane.

PropertyValueOperational Implication
Flash Point -4°C (25°F)Critical: Vapors can ignite at below-freezing temperatures.[1][2][3][4] Static discharge protection is mandatory.[2]
Vapor Pressure ~40 mmHg @ 20°CHigh volatility. Significant inhalation risk and rapid evaporative loss of expensive material.
Toxicity Class STOT-SE 3Causes drowsiness/dizziness.[1][3][4][5] Narcotic effects impair fine motor skills required for precise isotope handling.
Skin Permeation HighDefats skin; permeates standard latex instantly.

1.2 The Economic Hazard

  • Cost: ~$500 - $1,000 per gram (variable by enrichment).

  • Risk: Evaporation or cross-contamination renders the material useless for NMR/MS applications.

  • Control: PPE must be selected not just to prevent skin contact, but to prevent sample contamination (e.g., plasticizers from wrong gloves leaching into the solvent).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for high-purity isotope work. The following matrix is designed for maximum barrier integrity .

2.1 Hand Protection: The Permeation Physics

Do NOT use Latex. Heptane permeates latex in <1 minute. Do NOT use standard thin Nitrile for immersion.

Glove MaterialBreakthrough TimePermeation RateRecommended Use Case
Silver Shield / 4H (Laminate) > 480 minNon-detectablePrimary Choice: Spill cleanup or bulk transfer (>100mL).
Viton (Fluoroelastomer) > 480 minExcellentBest Reusable: High dexterity, high cost. Use for repeated handling.
Nitrile (Disposable, >5 mil) 15 - 30 minModerateSplash Only: Acceptable for syringe transfers if changed immediately upon contact.
PVA (Polyvinyl Alcohol) > 480 minExcellentAlternative: Good for organic solvents but dissolves in water.
  • Inner Layer: 4 mil Nitrile (protects sample from skin oils).

  • Outer Layer: 8 mil Nitrile or Viton (protects inner glove from Heptane permeation). Why? This creates a sacrificial outer layer you can strip immediately if splashed, without exposing your skin or the sample.

2.2 Respiratory Protection

Engineering controls (Fume Hood) are the primary defense. If work must occur outside a hood (e.g., instrument maintenance), use the following:

  • Cartridge Type: NIOSH-approved Organic Vapor (OV) (Black Label).

  • Change Schedule: Heptane has poor warning properties (odor threshold varies). Change cartridges every 8 hours of cumulative use or immediately upon detecting odor.

  • IDLH: 750 ppm.[6] If concentrations approach this, Supplied Air (SCBA) is required.

2.3 Body & Eye Defense
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for volatile solvents that can bypass side-shields via vapor diffusion.

  • Clothing: Flame-Resistant (FR) Lab Coat. Synthetic fibers (polyester) can melt into skin during a flash fire. Use 100% cotton or Nomex/Kevlar blends.

  • Static Control: Wear antistatic shoes or grounding wrist straps when pouring volumes >1L to prevent static ignition.

Part 3: Operational Protocol (The "Zero-Loss" Workflow)

This workflow minimizes human exposure while maximizing isotope recovery.

HandlingWorkflow Start Start: this compound Retrieval CheckTemp Step 1: Thermal Control Chill to 4°C before opening Start->CheckTemp Reduce Vapor Pressure PPECheck Step 2: PPE Verification (FR Coat, Viton/Nitrile Dbl Glove, Goggles) CheckTemp->PPECheck HoodCheck Step 3: Engineering Control Verify Face Velocity >100 fpm PPECheck->HoodCheck Transfer Step 4: Transfer Method HoodCheck->Transfer Syringe Method A: Septum Transfer (Preferred for <10mL) Transfer->Syringe Zero-Loss Path Pour Method B: Open Pour (High Risk - Avoid) Transfer->Pour Not Recommended Waste Step 5: Waste/Recovery Segregate as Non-Halogenated Syringe->Waste Pour->Waste End End Process Waste->End

Figure 1: The "Zero-Loss" Handling Workflow designed to minimize vapor exposure and material loss.

Detailed Methodology:
  • Thermal Control: Store and transport this compound at 4°C. Cold solvent has significantly lower vapor pressure, reducing inhalation risk and evaporative loss upon opening.

  • Septum Transfer: Never open the cap if possible. Use a gas-tight syringe (Hamilton type) to withdraw liquid through a septum. This creates a closed system, effectively eliminating vapor release.

  • Inert Atmosphere: If the bottle must be opened, blanket the headspace with dry Nitrogen or Argon immediately after use to prevent moisture ingress (which ruins NMR baselines) and displace oxygen (reducing flammability).

Part 4: Emergency Response & Disposal
4.1 Spill Response Logic

Scenario: You drop a 5g vial of this compound.

  • Immediate Action: Evacuate area for 5 minutes to allow vapors to dissipate via ventilation.

  • PPE for Cleanup: Don Silver Shield laminate gloves. Nitrile is insufficient for direct contact with a pool of solvent.

  • Cleanup: Use activated charcoal pads or vermiculite. Do not use paper towels (creates a flammable wick).

4.2 Disposal

Even though it is an isotope, this compound is NOT radioactive waste.

  • Classification: Non-Halogenated Organic Solvent.

  • Segregation: Keep separate from Halogenated solvents (DCM, Chloroform) to avoid cross-reactivity or higher disposal costs.

  • Labeling: Clearly mark "Heptane (Stable Isotope 13C)". While chemically identical to heptane, accurate labeling prevents confusion with radioactive 14C sources during EH&S audits.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). n-Heptane: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). [Link]

  • Cambridge Isotope Laboratories. (2022). Material Safety Data Sheet: this compound. (Note: General SDS for Heptane applies). [Link]

  • Princeton University EHS. (2023). Laboratory Safety Manual: Flammable Liquids. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.